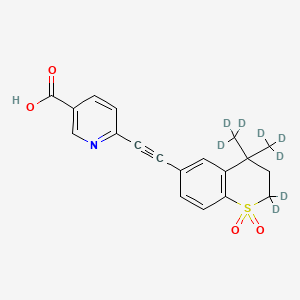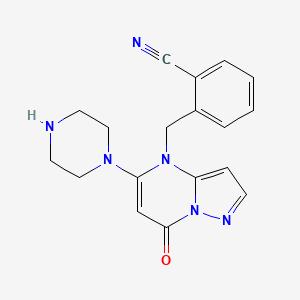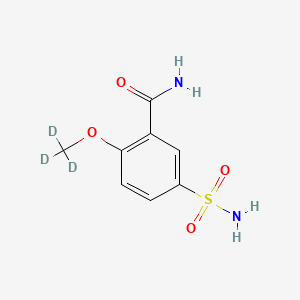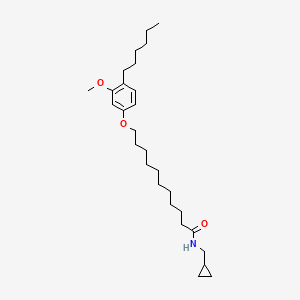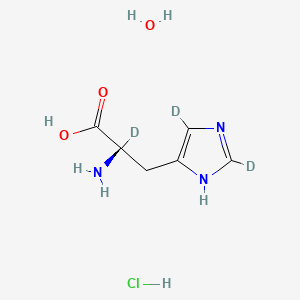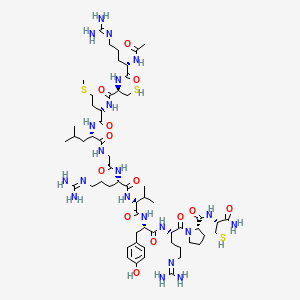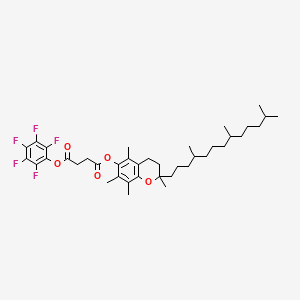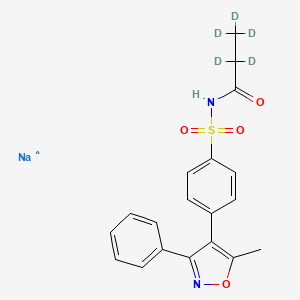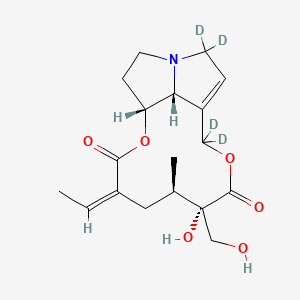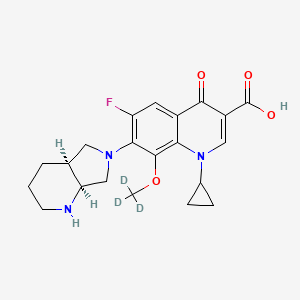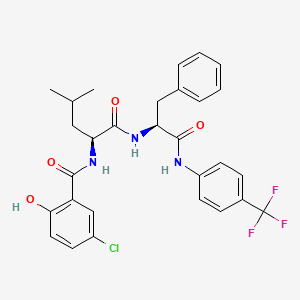
Fak-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fak-IN-5 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, and survival. This compound is particularly noted for its involvement in cancer research, where it has been shown to influence tumor growth, invasion, and metastasis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-5 typically involves a series of organic reactions that include the formation of key intermediates followed by their subsequent transformation into the final product. The synthetic route often starts with the preparation of a core structure, which is then functionalized through various chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions, including temperature, solvent, and catalysts, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often involves the use of large reactors, automated control systems, and stringent quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Fak-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its activity and stability.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Fak-IN-5 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms.
Biology: In biological research, this compound is used to investigate cell signaling pathways, particularly those involved in cell adhesion and migration.
Medicine: this compound has shown promise in cancer research, where it is used to study tumor growth, invasion, and metastasis. It is also being explored as a potential therapeutic target for cancer treatment.
Wirkmechanismus
Fak-IN-5 exerts its effects through its role as a non-receptor tyrosine kinase. It is activated by various extracellular signals received through transmembrane receptors on the cell surface. Upon activation, this compound aggregates in a focal adhesion manner in the cytoplasmic membrane, where it interacts with other signaling molecules to regulate cell adhesion, migration, and survival. This compound also influences the activation of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Fak-IN-5 is unique in its ability to regulate cell adhesion and migration through its role as a non-receptor tyrosine kinase. Similar compounds include:
IN10018: Another FAK inhibitor with similar anti-tumor effects.
Defactinib: A FAK inhibitor that has shown promise in preclinical studies.
GSK2256098: A FAK inhibitor currently undergoing clinical trials for various types of tumors.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications. This compound stands out due to its unique structural features and its potential for use in a wide range of scientific research applications .
Eigenschaften
Molekularformel |
C29H29ClF3N3O4 |
|---|---|
Molekulargewicht |
576.0 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[4-(trifluoromethyl)anilino]propan-2-yl]amino]pentan-2-yl]benzamide |
InChI |
InChI=1S/C29H29ClF3N3O4/c1-17(2)14-23(35-26(38)22-16-20(30)10-13-25(22)37)28(40)36-24(15-18-6-4-3-5-7-18)27(39)34-21-11-8-19(9-12-21)29(31,32)33/h3-13,16-17,23-24,37H,14-15H2,1-2H3,(H,34,39)(H,35,38)(H,36,40)/t23-,24-/m0/s1 |
InChI-Schlüssel |
CHWWUGZMWGSQOY-ZEQRLZLVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


